molecular formula C10H17FO B13220560 2-tert-Butyl-6-fluorocyclohexan-1-one

2-tert-Butyl-6-fluorocyclohexan-1-one

Cat. No.: B13220560
M. Wt: 172.24 g/mol
InChI Key: OQEGARGUPCTSRF-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-fluorocyclohexan-1-one is an organic compound characterized by the presence of a tert-butyl group and a fluorine atom attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of a tert-butylcyclohexanone precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 2-tert-Butyl-6-fluorocyclohexan-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-fluorocyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

2-tert-Butyl-6-fluorocyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-fluorocyclohexan-1-one involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-6-fluorocyclohexan-1-one is unique due to the combination of the tert-butyl and fluorine groups, which impart distinct steric and electronic properties. This combination makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H17FO

Molecular Weight

172.24 g/mol

IUPAC Name

2-tert-butyl-6-fluorocyclohexan-1-one

InChI

InChI=1S/C10H17FO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h7-8H,4-6H2,1-3H3

InChI Key

OQEGARGUPCTSRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC(C1=O)F

Origin of Product

United States

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